N-(4-fluorophenyl)-3-isopropoxybenzamide
Description
N-(4-fluorophenyl)-3-isopropoxybenzamide is a benzamide derivative characterized by a 3-isopropoxy substitution on the benzamide core and an N-linked 4-fluorophenyl group. The fluorine atom at the para position of the phenyl ring may enhance metabolic stability and binding affinity, while the isopropoxy group contributes to steric and electronic modulation of the benzamide scaffold .
Properties
Molecular Formula |
C16H16FNO2 |
|---|---|
Molecular Weight |
273.3 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-3-propan-2-yloxybenzamide |
InChI |
InChI=1S/C16H16FNO2/c1-11(2)20-15-5-3-4-12(10-15)16(19)18-14-8-6-13(17)7-9-14/h3-11H,1-2H3,(H,18,19) |
InChI Key |
DTOQBDMBGFWGFO-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)F |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with N-(4-fluorophenyl)-3-isopropoxybenzamide, differing primarily in substituent groups and biological activities:
Key Observations:
- Fluorine Substitution : The 4-fluorophenyl group in the target compound contrasts with the 3-fluorophenyl group in and the 4-fluorophenethyl chain in . Fluorine’s electron-withdrawing effects enhance compound stability and influence receptor binding.
- However, flutolanil’s additional trifluoromethyl group may enhance lipophilicity and bioactivity.
- Chlorine vs. Hydroxy Groups : The 3-chloro substituent in may increase potency but reduce solubility compared to hydroxy or alkoxy groups.
Physicochemical Properties and Bioactivity
While explicit data on solubility, LogP, or IC50 values for this compound are unavailable, comparisons with analogues suggest:
- Molecular Weight : The target compound likely has a molecular weight between 250–350 g/mol, similar to (231.22) and (293.72).
- Biological Activity : Flutolanil’s fungicidal activity implies that benzamides with alkoxy and fluorinated groups may target fungal enzymes or receptors. The target compound’s 4-fluorophenyl group could similarly enhance target specificity.
Research Implications and Gaps
- Agrochemical Potential: Flutolanil’s success as a fungicide highlights the importance of trifluoromethyl and alkoxy groups in benzamides. The target compound’s 4-fluorophenyl group may offer novel modes of action.
- Medicinal Chemistry : The hydroxy-substituted analogues (e.g., ) could serve as leads for anti-inflammatory or antimicrobial agents, whereas the target compound’s isopropoxy group might optimize pharmacokinetics.
- Data Limitations : The absence of explicit biological data for this compound underscores the need for targeted studies on its solubility, stability, and receptor interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
